
Tetrapropyldiboroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropyldiboroxane is an organoboron compound characterized by the presence of boron and oxygen atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapropyldiboroxane can be synthesized through the reaction of boron trichloride with propyl alcohol under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Boron trichloride is introduced to a reaction vessel containing propyl alcohol.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, under an inert atmosphere to prevent oxidation.
Product Isolation: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapropyldiboroxane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boron oxides.
Reduction: Can be reduced to form boron hydrides.
Substitution: Undergoes substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen gas under elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Boron oxides and propyl alcohol.
Reduction: Boron hydrides and propyl derivatives.
Substitution: Halogenated boron compounds and corresponding by-products.
Wissenschaftliche Forschungsanwendungen
Tetrapropyldiboroxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of tetrapropyldiboroxane involves its interaction with molecular targets through the formation of boron-oxygen bonds. These interactions can lead to the stabilization of reactive intermediates in organic synthesis or the delivery of therapeutic agents in medical applications. The pathways involved often include the coordination of boron atoms with electron-rich sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Triethylborane: Another organoboron compound with similar reactivity but different alkyl groups.
Tetramethylborate: Contains methyl groups instead of propyl groups, leading to different physical and chemical properties.
Dibutylboron trifluoride: A boron compound with butyl groups and a trifluoride moiety, used in different applications.
Uniqueness: Tetrapropyldiboroxane is unique due to its specific alkyl group configuration, which imparts distinct reactivity and stability compared to other boron compounds. Its ability to form stable complexes and undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
52102-14-4 |
|---|---|
Molekularformel |
C12H28B2O |
Molekulargewicht |
210.0 g/mol |
IUPAC-Name |
dipropylboranyloxy(dipropyl)borane |
InChI |
InChI=1S/C12H28B2O/c1-5-9-13(10-6-2)15-14(11-7-3)12-8-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
HOGOJKTVPXUBJC-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)OB(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

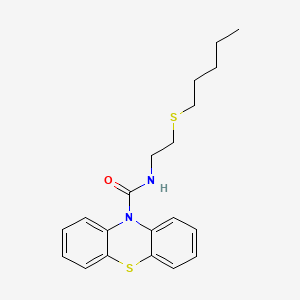
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
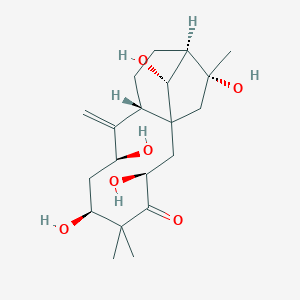
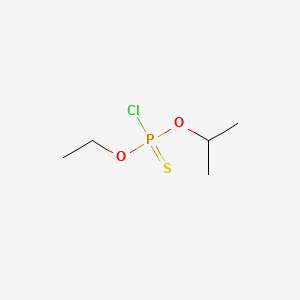
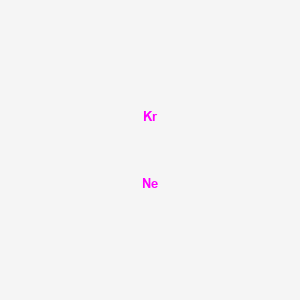
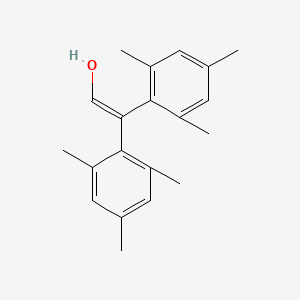


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
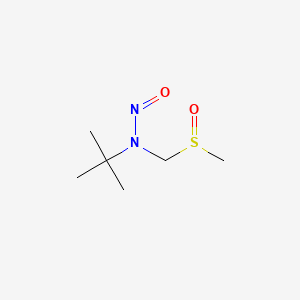
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

